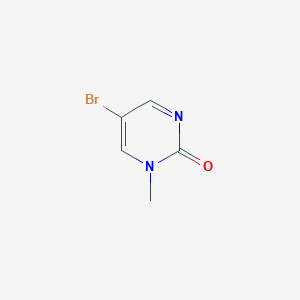
3-(4-Fluorbenzyl)piperidin
Übersicht
Beschreibung
3-(4-Fluorobenzyl)piperidine is an organic compound with the molecular formula C12H16FN. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a piperidine ring substituted with a 4-fluorobenzyl group, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
Target of Action
The primary target of 3-(4-Fluorobenzyl)piperidine is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease . Another target of this compound is Tyrosinase , an enzyme involved in the production of melanin .
Mode of Action
It is known to interact with its targets, potentially inhibiting their activity . For instance, it may inhibit the activity of Beta-secretase 1, thereby reducing the production of beta-amyloid peptide . Similarly, it may inhibit Tyrosinase, thereby reducing the production of melanin .
Biochemical Pathways
The biochemical pathways affected by 3-(4-Fluorobenzyl)piperidine are related to the production of beta-amyloid peptide and melanin. By inhibiting Beta-secretase 1, the compound may disrupt the amyloidogenic pathway, reducing the production of beta-amyloid peptide . By inhibiting Tyrosinase, the compound may disrupt the melanogenesis pathway, reducing the production of melanin .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of 3-(4-Fluorobenzyl)piperidine’s action are likely related to its inhibition of Beta-secretase 1 and Tyrosinase. By inhibiting these enzymes, the compound may reduce the production of beta-amyloid peptide and melanin, respectively . This could potentially slow the progression of Alzheimer’s disease and reduce skin pigmentation .
Action Environment
The action, efficacy, and stability of 3-(4-Fluorobenzyl)piperidine may be influenced by various environmental factors. It’s important to note that like all organic compounds, it should be handled with care, avoiding contact with fire and ensuring proper ventilation in the laboratory or workplace .
Biochemische Analyse
Biochemical Properties
For instance, it has been found to interact with tyrosinase, an enzyme involved in the production of melanin .
Cellular Effects
For example, it has been suggested that 3-(4-Fluorobenzyl)piperidine may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also be a part of its mechanism of action .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It’s known that the compound can interact with certain enzymes
Transport and Distribution
It’s known that the compound can interact with certain transporters or binding proteins
Subcellular Localization
It’s possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzyl)piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 3-(4-Fluorobenzyl)piperidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Fluorobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluorobenzyl)piperidine: Similar structure but with the fluorobenzyl group at a different position.
3-(3-Fluorobenzyl)piperidine: Similar structure but with the fluorine atom at a different position on the benzyl group.
2-(4-Fluorobenzyl)piperidine: Similar structure but with the piperidine ring attached at a different position on the benzyl group.
Uniqueness: 3-(4-Fluorobenzyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATWKPHWUDHKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392419 | |
| Record name | 3-(4-Fluorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382637-47-0 | |
| Record name | 3-[(4-Fluorophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382637-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes available for producing (3S)-3-(4-Fluorobenzyl)piperidine, and what are their advantages and disadvantages?
A: Three generations of synthesis for (3S)-3-(4-Fluorobenzyl)piperidine are described in the literature []:
Q2: Can 3-(4-Fluorobenzyl)piperidine be synthesized enantioselectively?
A: Yes, an enantioselective synthesis of 3-(4-Fluorobenzyl)piperidine has been reported []. This method utilizes rhodium-catalyzed asymmetric hydrogenation of an exocyclic α,β-unsaturated carbonyl compound precursor. The reaction employs a chiral bisphosphine-thiourea ligand (ZhaoPhos) and achieves high enantioselectivity (up to 99% ee) for the desired (S)-enantiomer. The researchers highlight the crucial role of hydrogen bonding between the substrate and the catalyst in achieving high enantioselectivity.
Q3: What is the significance of 3-(4-Fluorobenzyl)piperidine in medicinal chemistry?
A: (3S)-3-(4-Fluorobenzyl)piperidine serves as a key chiral building block in synthesizing various bioactive molecules, particularly pharmaceuticals [, ]. For instance, it is a crucial intermediate in the multi-kilogram synthesis of a CCR3 antagonist []. This highlights its importance in developing new drugs for various therapeutic areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















